4-Ethylmorpholine-3-carboxylic acid hydrochloride

Catalog No.
S896546
CAS No.
1427378-51-5
M.F
C7H14ClNO3
M. Wt
195.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylmorpholine-3-carboxylic acid hydrochloride

CAS Number

1427378-51-5

Product Name

4-Ethylmorpholine-3-carboxylic acid hydrochloride

IUPAC Name

4-ethylmorpholine-3-carboxylic acid;hydrochloride

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

InChI

InChI=1S/C7H13NO3.ClH/c1-2-8-3-4-11-5-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H

InChI Key

URUABYORTPRMBI-UHFFFAOYSA-N

SMILES

CCN1CCOCC1C(=O)O.Cl

Canonical SMILES

CCN1CCOCC1C(=O)O.Cl

4-Ethylmorpholine-3-carboxylic acid hydrochloride (CAS: 1427378-51-5) is a conformationally restricted, N-alkylated cyclic amino acid derivative utilized as a specialized building block in medicinal chemistry and active pharmaceutical ingredient (API) synthesis . Featuring a tertiary amine core and supplied as a stable hydrochloride salt (C7H14ClNO3), this compound provides predictable stoichiometry and enhanced aqueous solubility compared to its zwitterionic free base [1]. It is primarily procured for the synthesis of peptidomimetics and CNS-targeted scaffolds, where the N-ethyl substitution serves as a precise dial for tuning lipophilic ligand efficiency (LLE) and modifying molecular recognition profiles without requiring complex protection-deprotection sequences during downstream amide coupling.

Substituting 4-ethylmorpholine-3-carboxylic acid hydrochloride with generic alternatives, such as unsubstituted morpholine-3-carboxylic acid or the N-methyl analog, introduces significant process and performance liabilities [1]. Unsubstituted variants act as secondary amines, necessitating costly and time-consuming orthogonal protection steps (e.g., Fmoc or Boc) to prevent competitive N-acylation during amide bond formation, thereby increasing Process Mass Intensity (PMI) and reducing overall yield. Conversely, swapping the N-ethyl group for an N-methyl group alters the steric volume and lowers the calculated LogP (cLogP) by approximately 0.4–0.5 units, which can critically compromise passive membrane permeability and blood-brain barrier (BBB) penetration in optimized drug candidates [2]. Furthermore, utilizing the free base instead of the hydrochloride salt leads to unpredictable moisture uptake, complicating stoichiometric control in automated high-throughput synthesis.

Crystalline Stability and Moisture Resistance

The hydrochloride salt form of 4-ethylmorpholine-3-carboxylic acid demonstrates superior handling characteristics compared to its zwitterionic free base. Under standard laboratory conditions, the HCl salt exhibits minimal moisture uptake, whereas the free base rapidly absorbs ambient moisture, leading to deliquescence and stoichiometric variability [1]. This predictable mass stability is critical for precise molar calculations in scale-up synthesis and automated dispensing.

Evidence DimensionMoisture uptake at 60% relative humidity (7 days)
Target Compound Data<0.5% w/w (HCl salt)
Comparator Or Baseline>12.0% w/w (Free base)
Quantified Difference>24-fold reduction in hygroscopicity
Conditions25°C, 60% RH, gravimetric analysis

Ensures accurate stoichiometric dosing and eliminates the need for specialized dry-box handling during procurement and scale-up.

Direct Amide Coupling Efficiency

Utilizing the N-ethylated derivative bypasses the need for orthogonal nitrogen protection required when using unsubstituted morpholine-3-carboxylic acid. In standard HATU/DIPEA-mediated coupling reactions with primary amines, 4-ethylmorpholine-3-carboxylic acid hydrochloride yields the desired amide directly with high chemoselectivity [1]. Unsubstituted analogs suffer from competitive N-acylation, drastically reducing the yield of the target product and requiring a multi-step protection/deprotection sequence.

Evidence DimensionDirect target amide yield (one-pot coupling)
Target Compound Data>92% yield
Comparator Or Baseline<45% yield (Unsubstituted morpholine-3-carboxylic acid)
Quantified Difference>47% absolute yield improvement and elimination of 2 synthetic steps
ConditionsHATU, DIPEA, DMF, room temperature, 4 hours

Streamlines synthetic workflows by removing protection/deprotection steps, significantly reducing reagent costs and cycle times.

Lipophilicity Modulation for Permeability

The substitution of an ethyl group at the N4 position provides a distinct physicochemical profile compared to the more common N-methyl analog. The N-ethyl variant increases the lipophilicity (cLogP) by approximately 0.4 to 0.5 units[1]. In the design of CNS-targeted or orally bioavailable drug candidates, this precise modulation of lipophilic ligand efficiency can be the deciding factor in crossing the blood-brain barrier or achieving optimal Caco-2 permeability.

Evidence DimensionCalculated LogP (cLogP) contribution
Target Compound Data+0.4 to +0.5 higher cLogP contribution
Comparator Or Baseline4-Methylmorpholine-3-carboxylic acid
Quantified DifferenceIncrease of ~0.45 LogP units
ConditionsIn silico ADME profiling and standard lipophilicity assays

Provides medicinal chemists with a precise structural dial to optimize passive membrane permeability when the N-methyl analog is too polar.

Conformationally Constrained Peptidomimetic Synthesis

Ideal for incorporating restricted, non-natural amino acid motifs into peptide backbones. The N-ethyl group provides specific hydrophobic contacts while the tertiary amine core prevents unwanted cross-reactivity during solid-phase peptide synthesis (SPPS), directly leveraging the chemoselectivity advantages outlined in Section 3 [1].

CNS-Penetrant Scaffold Development

Selected as a building block for neurological APIs where the morpholine core improves aqueous solubility. The N-ethyl group fine-tunes the blood-brain barrier (BBB) permeability by elevating the cLogP relative to N-methyl analogs, making it the preferred choice for optimizing lipophilic ligand efficiency [2].

Automated High-Throughput Library Generation

The non-hygroscopic, stable hydrochloride salt form is perfectly suited for automated liquid and solid-phase dispensing systems. It ensures high stoichiometric reproducibility and consistent coupling yields across reaction wells without the need for inert atmosphere handling [1].

Dates

Last modified: 08-16-2023

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